(3,5-Dichloro-2-methoxyphenyl)acetic acid
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Overview
Description
“(3,5-Dichloro-2-methoxyphenyl)acetic acid” is a carboxylic acid . It is a reactant used for the preparation of adenain inhibitors as potential antivirals .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H8Cl2O3 . Its average mass is 235.064 Da and its monoisotopic mass is 233.985046 Da .Chemical Reactions Analysis
As mentioned earlier, “this compound” is used as a reactant in the preparation of adenain inhibitors . Adenain is a proteinase found in adenoviruses, and inhibitors of this enzyme have potential antiviral applications.Scientific Research Applications
Chemistry and Derivative Synthesis
Derivative Preparation and Solubility Studies
Research by Baarschers and Vukmanich (1986) explored the chemistry of methoxychlor derivatives, focusing on the preparation of compounds like 1-chloro-2,2-bis(p-methoxyphenyl)ethylene and its derivatives, including 2,2-bis(p-methoxyphenyl)acetic acid. Their study also delved into the solubility and partition coefficients of these acids, providing foundational knowledge for further applications in chemical synthesis and environmental chemistry (Baarschers & Vukmanich, 1986).
Novel Indole-Benzimidazole Derivatives
Wang et al. (2016) synthesized novel indole-benzimidazole derivatives starting from 2-methylindole-3-acetic acid and its 5-methoxy derivative. These derivatives were obtained through high-temperature condensation with substituted o-phenylenediamines, showcasing the compound's role in the development of potential therapeutic agents (Wang et al., 2016).
Crystallographic Analysis
Okabe, Suga, and Kohyama (1995) conducted a crystallographic analysis of dl-4-hydroxy-3-methoxymandelic acid, a related compound, providing insights into the molecular configuration and interactions that could inform the design of new chemical entities with desired physical and chemical properties (Okabe et al., 1995).
Synthetic Process Improvement
Qi Yuejin (2010) focused on improving the synthesis process of 3,4,5-trimethoxyphenyl acetic acid, a structurally related compound, demonstrating a practical and scalable synthetic route. This research contributes to the efficiency and sustainability of synthesizing complex organic molecules, potentially influencing the production of pharmaceuticals and agrochemicals (Qi Yuejin, 2010).
Molecular Structure and Fragmentation Studies
Research on the side-chain fragmentation of arylalkanol radical cations by Baciocchi et al. (1996) provided insights into the molecular behavior of related methoxyphenyl compounds under oxidative conditions. Understanding these fragmentation patterns is crucial for the development of novel organic synthesis strategies and for the prediction of drug metabolism pathways (Baciocchi et al., 1996).
Safety and Hazards
Properties
IUPAC Name |
2-(3,5-dichloro-2-methoxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-14-9-5(3-8(12)13)2-6(10)4-7(9)11/h2,4H,3H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCIRTQIRBQPBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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